molecular formula C17H13FN2OS B5835389 3-fluoro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide

3-fluoro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide

Cat. No.: B5835389
M. Wt: 312.4 g/mol
InChI Key: HKANNUDPAAVEME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide is a chemical compound that has shown promising results in scientific research. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and reduce inflammation. It has also been found to have neuroprotective effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 3-fluoro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide in lab experiments is its potential as a cancer treatment. It has also been found to have anti-inflammatory and neuroprotective effects, making it a potentially useful compound for studying these areas. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret results.

Future Directions

There are several future directions for research on 3-fluoro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide. One direction is to further investigate its mechanism of action and how it inhibits cancer cell growth and inflammation. Another direction is to study its potential use in combination with other drugs for cancer treatment. Additionally, further research is needed to determine its potential use as a treatment for neurodegenerative diseases.

Synthesis Methods

3-fluoro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide can be synthesized using various methods. One such method involves the reaction of 4-(2-methyl-1,3-thiazol-4-yl)aniline with 3-fluorobenzoyl chloride in the presence of a base. Another method involves the reaction of 2-methyl-1,3-thiazol-4-amine with 4-fluoro-N-(3-nitrophenyl)benzamide in the presence of a reducing agent. Both methods have been reported to yield the desired compound in good yields.

Scientific Research Applications

3-fluoro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide has been studied for its potential use in scientific research. This compound has been found to have anticancer properties and has been studied for its potential use in cancer treatment. It has also been studied for its potential use as an anti-inflammatory agent and as a potential treatment for neurodegenerative diseases.

Properties

IUPAC Name

3-fluoro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2OS/c1-11-19-16(10-22-11)12-5-7-15(8-6-12)20-17(21)13-3-2-4-14(18)9-13/h2-10H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKANNUDPAAVEME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.